(3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine

Description

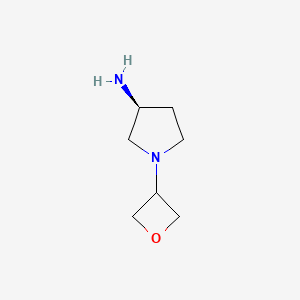

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(oxetan-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPDNZPMZCNHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286055 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256667-60-3 | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256667-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-(3-Oxetanyl)-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3s 1 Oxetan 3 Yl Pyrrolidin 3 Amine and Analogues

General Strategies for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. google.com Its synthesis has been a subject of extensive research, leading to a variety of effective construction methods.

Cyclization Reactions in Pyrrolidine Synthesis

Intramolecular cyclization is a cornerstone of pyrrolidine synthesis. One common approach involves the cyclization of amino alcohols. For instance, the treatment of amino alcohols with thionyl chloride can facilitate a one-pot synthesis of cyclic amines, including pyrrolidines, by obviating the need for traditional protection-activation-cyclization-deprotection sequences. researchgate.net Another powerful method is the intramolecular amination of organoboronates, which proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to form various N-heterocycles, including pyrrolidines. researchgate.net

Reductive amination of dicarbonyl compounds or their synthetic equivalents is also a widely used strategy. For example, 1,4-dicarbonyl compounds can react with ammonia (B1221849) or primary amines, followed by reduction, to yield pyrrolidine derivatives. google.com Furthermore, transition metal-catalyzed reactions have emerged as efficient methods. For example, iridium complexes can catalyze the N-heterocyclization of primary amines with diols to furnish pyrrolidines in good to excellent yields. researchgate.net A copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds also provides a direct route to pyrrolidines under mild conditions with high regioselectivity. researchgate.net

A distinct approach involves the ring contraction of more readily available heterocycles. For example, a photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. bldpharm.com

| Cyclization Strategy | Key Features | Example Reaction |

| Intramolecular Amination of Alcohols | One-pot synthesis from amino alcohols. | Amino alcohol + SOCl₂ → Pyrrolidine |

| Intramolecular Amination of Organoboronates | Forms various N-heterocycles. | ω-amino organoboronate → Pyrrolidine |

| Reductive Amination | Utilizes dicarbonyl compounds or equivalents. | 1,4-dicarbonyl + Amine → Pyrrolidine |

| Transition Metal-Catalyzed Cyclization | Efficient, often with high yields. | Diol + Amine + Ir catalyst → Pyrrolidine |

| Ring Contraction | Utilizes abundant starting materials. | Pyridine + Silylborane + light → Pyrrolidine derivative |

Approaches to Chiral Pyrrolidine Scaffolds

The stereoselective synthesis of pyrrolidines is crucial for the development of chiral drugs. A primary strategy involves starting from the chiral pool, with L-proline and its derivatives, such as (S)-prolinol, being common starting materials for a variety of chiral pyrrolidine-containing drugs. google.com

Asymmetric catalysis offers another powerful avenue. For instance, chiral amine-derived iridacycle complexes can catalyze a "borrowing hydrogen" annulation of racemic diols and primary amines to produce enantioenriched pyrrolidines. researchgate.net Asymmetric hydrogenation of prochiral precursors is also a well-established method. researchgate.net

Enzymatic methods are gaining prominence due to their high stereoselectivity and mild reaction conditions. Amine transaminases (ATAs) and keto reductases (KREDs) can be employed for the stereoselective synthesis of chiral 3-aminopyrrolidines and 3-hydroxypyrrolidines from N-protected 3-pyrrolidinone. researchgate.net

Methodologies for Oxetane (B1205548) Ring Incorporation

The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry due to its unique physicochemical properties. Its synthesis, however, can be challenging due to inherent ring strain.

Synthesis of Key Oxetane Building Blocks (e.g., Oxetan-3-one)

Oxetan-3-one is a versatile and crucial building block for the synthesis of various substituted oxetanes. A notable one-step synthesis of oxetan-3-one involves the gold-catalyzed reaction of readily available propargyl alcohol. cymitquimica.com This method is advantageous as it avoids the use of hazardous diazo ketones. cymitquimica.com Another approach starts from 1,3-dichloroacetone, which undergoes carbonyl protection followed by a ring-closing reaction and subsequent deprotection to yield oxetan-3-one. google.com

| Starting Material | Key Transformation | Product |

| Propargyl alcohol | Gold-catalyzed oxidation/cyclization | Oxetan-3-one |

| 1,3-Dichloroacetone | Carbonyl protection, cyclization, deprotection | Oxetan-3-one |

Intramolecular Cyclization Routes to Oxetanes

The most common method for constructing the oxetane ring is through intramolecular Williamson ether synthesis. This involves the cyclization of a 1,3-halohydrin or a related substrate with a base. While effective, this method can require multi-step syntheses to prepare the necessary acyclic precursors. To circumvent this, strategies have been developed to generate the 1,3-halohydrin in situ, for example, from epoxides.

Desymmetrization Strategies for Oxetane Synthesis

The enantioselective desymmetrization of prochiral oxetanes has emerged as a powerful strategy for accessing chiral oxetane derivatives. This can be achieved through catalysis with chiral Lewis acids, Brønsted acids, or transition metals. For example, chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of prochiral oxetanes to produce chiral 2H-1,4-benzoxazines in high yield and enantioselectivity.

Coupling of Pyrrolidine and Oxetane Moieties

The final step in the synthesis of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine involves the coupling of the pre-formed chiral pyrrolidine and oxetane moieties. A common and effective method for this transformation is reductive amination. This involves the reaction of a chiral aminopyrrolidine, such as (3S)-3-aminopyrrolidine, with oxetan-3-one in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). bldpharm.com This reaction forms the C-N bond between the pyrrolidine nitrogen and the oxetane ring.

Enantioselective Synthesis of this compound

The enantioselective synthesis of the target molecule hinges on the ability to control the stereochemistry at the C3 position of the pyrrolidine ring, establishing the desired (S)-configuration. Several powerful strategies have been developed for the asymmetric synthesis of substituted pyrrolidines, which can be broadly categorized into chiral auxiliary-based methods, asymmetric catalysis, and the use of chiral precursors.

Chiral Auxiliary Approaches in Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. This approach offers a reliable method for achieving high levels of stereocontrol.

A prominent example of a chiral auxiliary used in the synthesis of chiral amines and their derivatives is tert-butanesulfinamide. rsc.org In the context of pyrrolidine synthesis, N-tert-butanesulfinyl imines can undergo diastereoselective additions or cycloadditions to furnish chiral pyrrolidine derivatives. For instance, the [3+2] cycloaddition between an azomethine ylide and a chiral N-tert-butanesulfinylazadiene, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with excellent diastereoselectivity. rsc.org The (S)-configuration of the sulfinyl group has been shown to induce a specific absolute configuration in the final pyrrolidine product. rsc.org Subsequent removal of the tert-butanesulfinyl group under acidic conditions yields the free amine.

Another strategy involves the use of chiral auxiliaries derived from natural sources, such as amino acids or sugars, to control the stereochemistry of key bond-forming reactions. nih.gov These auxiliaries create a chiral environment that biases the approach of reagents, leading to the preferential formation of one diastereomer.

Table 1: Illustrative Examples of Chiral Auxiliary Use in Pyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |

| (S)-tert-Butanesulfinamide | [3+2] Cycloaddition | Azadienes and Azomethine Ylides | Densely substituted pyrrolidines | Good to excellent | rsc.org |

| Sugar-derived auxiliary | Wittig Reaction | Aldehyde | cis/trans-Alkenes | 1.3:1 | nih.gov |

Asymmetric Catalysis in Oxetane-Pyrrolidine Formation

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a highly efficient and atom-economical approach. Both organocatalysis and metal-based catalysis have been successfully employed in the synthesis of chiral pyrrolidines.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Proline and its derivatives are among the most widely used organocatalysts for the asymmetric synthesis of nitrogen-containing heterocycles. cymitquimica.comorganic-chemistry.org For the synthesis of chiral 3-aminopyrrolidines, a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination, can be an effective strategy. cymitquimica.comorganic-chemistry.org This methodology allows for the formation of the C-N bond at the stereogenic center with high enantioselectivity.

Furthermore, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the ring-opening of oxetanes. organic-chemistry.org These catalysts can activate the oxetane ring towards nucleophilic attack, and the chiral environment provided by the catalyst can control the stereochemical outcome of the reaction.

The conjugate addition of aldehydes to nitro-olefins containing an oxetane moiety, catalyzed by a Hayashi-Jørgensen catalyst, has been shown to produce spirocyclic pyrrolidine derivatives with high enantioselectivity. This demonstrates the feasibility of using organocatalysis to construct complex scaffolds containing both oxetane and pyrrolidine rings.

Transition metal catalysis offers a versatile toolkit for the enantioselective synthesis of pyrrolidines. Silver-catalyzed 1,3-dipolar cycloadditions of azomethine ylides are a powerful method for constructing highly substituted pyrrolidines with multiple stereocenters. google.com The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity.

Rhodium-catalyzed asymmetric 1,4-arylation of pyrroline (B1223166) precursors with arylboronic acids provides a route to 1,3,4-trisubstituted pyrrolidines with good to excellent enantioselectivities. rsc.org Iridium-catalyzed reductive couplings of ketones with allylic acetates have also been developed for the synthesis of chiral α-stereogenic oxetanols and azetidinols, showcasing the potential of metal catalysis in constructing these heterocyclic systems. nih.gov

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine and Analogue Synthesis

| Catalyst Type | Catalyst/Ligand | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Organocatalyst | Proline | α-Amination/Reductive Amination | Aldehydes | 2-Aminomethyl/3-Amino Pyrrolidines | Good | cymitquimica.comorganic-chemistry.org |

| Metal Catalyst | Silver Salt/Chiral Ligand | 1,3-Dipolar Cycloaddition | Imino esters and Nitroalkenes | cis-3,4-Diaminopyrrolidines | High | google.com |

| Metal Catalyst | Rhodium/Chiral Ligand | Asymmetric 1,4-Arylation | Pyrroline and Arylboronic acid | 1,3,4-Trisubstituted Pyrrolidine | Good to excellent | rsc.org |

| Metal Catalyst | Iridium/tol-BINAP | Reductive Coupling | Oxetanone and Allylic acetate | Chiral Oxetanol | up to 99% | nih.gov |

Ring-Opening Reactions of Chiral Oxetane Precursors for Pyrrolidine Functionalization

An alternative approach involves starting with a chiral oxetane precursor and using a ring-opening reaction to introduce the pyrrolidine moiety or a precursor to it. The inherent strain of the oxetane ring facilitates its opening by various nucleophiles. nih.gov

The asymmetric ring-opening of 3-substituted oxetanes with nucleophiles, catalyzed by chiral Brønsted acids, can provide access to highly functionalized chiral building blocks. organic-chemistry.org While this has been demonstrated for various nucleophiles, the use of a pre-formed chiral aminopyrrolidine as the nucleophile could directly lead to the target structure.

Alternatively, a chiral oxetane bearing a leaving group at the 3-position, such as a halide or a sulfonate, can be reacted with a suitable aminopyrrolidine precursor. The stereochemistry of the final product would be determined by the chirality of the starting oxetane. For instance, the reaction of a chiral 3-bromooxetane (B1285879) with (S)-3-aminopyrrolidine would proceed via an SN2 reaction to yield the desired product.

Coupling Strategies for Oxetane and Pyrrolidine Moieties

The final key step in the synthesis of this compound involves the formation of the C-N bond between the oxetane and pyrrolidine rings. Several coupling strategies can be envisaged for this transformation.

One of the most direct and widely used methods for forming such C-N bonds is reductive amination . This reaction involves the condensation of a ketone, in this case, oxetan-3-one, with an amine, (S)-3-aminopyrrolidine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, such as sodium triacetoxyborohydride or sodium cyanoborohydride. The synthesis of oxetan-3-one itself can be achieved through various methods, including a one-step gold-catalyzed reaction from propargyl alcohol. nih.gov

Table 3: Illustrative Conditions for Reductive Amination

| Ketone | Amine | Reducing Agent | Solvent | Product | Reference Principle |

| Steroidal Ketone | Various Amines | Sodium Acyloxyborohydride | N/A | 3β-Aminosteroid | researchgate.net |

| Aldehydes/Ketones | Amines | Triethylamine-borane | Neat | Tertiary Amines | atlantis-press.com |

| Carboxylic Acids | Amines | Phenylsilane/Zn(OAc)₂ | N/A | Tertiary Amines | rsc.org |

Another viable coupling strategy is the N-alkylation of (S)-3-aminopyrrolidine with an oxetane precursor bearing a suitable leaving group at the 3-position, such as a halide (e.g., 3-bromooxetane) or a sulfonate (e.g., oxetan-3-yl triflate). This nucleophilic substitution reaction would directly furnish the target molecule. Ruthenium-catalyzed N-alkylation of amines with alcohols also presents a modern and atom-economical alternative. rsc.org

More recently, novel coupling methods are being developed. For example, a lithium-catalyzed Friedel-Crafts reaction on oxetan-3-ols has been reported for the synthesis of 3,3-diaryloxetanes, showcasing the reactivity of the oxetane ring under specific catalytic conditions that could potentially be adapted for C-N bond formation.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the synthesis of amines, including the target compound. This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, this protocol involves the condensation of (3S)-pyrrolidin-3-amine with oxetan-3-one, followed by reduction.

The reaction is versatile, with various reducing agents and catalysts being employed to achieve high yields and selectivity. organic-chemistry.org Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.orgresearchgate.net The choice of reducing agent is critical to avoid the reduction of the oxetane ring or other functional groups. Iridium-catalyzed transfer hydrogenation has also emerged as a powerful tool for reductive amination, offering mild reaction conditions. nih.gov

Table 1: Example Conditions for Reductive Amination

| Starting Materials | Reducing Agent | Catalyst (if any) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (3S)-pyrrolidin-3-amine, Oxetan-3-one | Sodium Triacetoxyborohydride | Acetic Acid (catalytic) | Dichloroethane (DCE) | Room Temp | High | General Protocol |

| (3S)-pyrrolidin-3-amine, Oxetan-3-one | H₂ | Pd/C | Methanol | Room Temp | Good to High | General Protocol |

| Diketones, Anilines | HCOOH | [Cp*IrCl₂]₂ | Water | 80 | up to 99% | nih.gov |

| Aldehydes, Amines | NaBH₄ | H₃PW₁₂O₄₀ | Methanol | - | High | researchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to form the N-C bond between the pyrrolidine nitrogen and the oxetane ring. This method typically involves the reaction of (3S)-pyrrolidin-3-amine, acting as the nucleophile, with an oxetane electrophile bearing a suitable leaving group at the 3-position, such as a halide (e.g., 3-bromooxetane) or a sulfonate ester (e.g., oxetan-3-yl methanesulfonate).

The reaction is generally performed in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions. A process for manufacturing 3-amino-pyrrolidine derivatives by converting a protected hydroxy group into a leaving group (methanesulphonyloxy) and subsequent reaction with an amine under pressure and heat has been patented. google.com

Table 2: Representative Nucleophilic Substitution Conditions

| Nucleophile | Electrophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| (S)-1-Benzyl-pyrrolidin-3-amine | Oxetan-3-yl tosylate | K₂CO₃ | Acetonitrile | 80°C, 12h | General Protocol |

| (S)-3-Methanesulphonyloxy-pyrrolidine | Ammonia | - | - | 110°C, 8x10⁶ Pa | google.com |

| Arylamines | Cyclic Ethers | POCl₃, DBU | - | High Yields | organic-chemistry.org |

Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. rsc.orgntu.edu.sgresearchgate.net While not a direct single-step route to the target compound from simple precursors, it can be employed in a multi-step synthesis. For instance, an appropriately substituted Michael acceptor containing an oxetane moiety could be reacted with a pyrrolidine derivative. Alternatively, a precursor to the pyrrolidine ring could undergo an intramolecular aza-Michael addition. acs.orgnih.gov

The reaction can be catalyzed by both acids and bases. Organocatalysis has emerged as a key technology for achieving high enantioselectivity in these additions. researchgate.net The intramolecular version of this reaction is particularly useful for constructing heterocyclic rings like pyrrolidines from acyclic precursors. rsc.orgacs.org

Table 3: Aza-Michael Addition Variants for Pyrrolidine Synthesis

| Amine Source | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amines | Itaconates | Cascade cyclization | N-substituted pyrrolidone | nih.gov |

| Aminofluorovinylsulfone | Intramolecular | Base-catalyzed | Fluoropyrrolidine | acs.org |

| Propargylic Alcohols | In situ generated α,β-unsaturated ketones | Au catalysis | 2-carbonylmethyl pyrrolidine | researchgate.net |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single synthetic operation to build complex molecules. tandfonline.comresearchgate.net Various MCRs have been developed for the synthesis of highly substituted pyrrolidine scaffolds. acs.orgnih.govmdpi.com

A plausible MCR approach for an analogue of the target compound could involve a [3+2] cycloaddition reaction. For example, an azomethine ylide, generated in situ from an amino acid and an aldehyde, could react with a dipolarophile containing an oxetane moiety. The diastereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. acs.orgnih.gov While specific MCRs for this compound are not prominently described, the general methodologies show high potential for the synthesis of its analogues. tandfonline.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of synthetic routes is a critical aspect of academic and industrial chemistry, aiming to maximize product yield, minimize reaction times, and ensure sustainability. For the synthesis of this compound and its derivatives, optimization studies often involve systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry.

A study on the iridium-catalyzed successive reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines provides a clear example of such an optimization process. nih.gov Researchers systematically screened various iridium catalysts, solvents, and the amount of the hydrogen source (formic acid) to identify the optimal conditions.

Table 4: Optimization of Iridium-Catalyzed Reductive Amination for Pyrrolidine Synthesis

| Entry | Catalyst (mol%) | Solvent | HCOOH (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Cp*IrCl₂]₂ (1.0) | Toluene | 3.0 | 80 | 12 |

| 2 | [Cp*IrCl₂]₂ (1.0) | Dioxane | 3.0 | 80 | 25 |

| 3 | [Cp*IrCl₂]₂ (1.0) | CH₃CN | 3.0 | 80 | 48 |

| 4 | [Cp*IrCl₂]₂ (1.0) | H₂O | 3.0 | 80 | 95 |

| 5 | [Cp*IrCl₂]₂ (1.0) | H₂O | 2.0 | 80 | 85 |

| 6 | [Cp*IrCl₂]₂ (1.0) | H₂O | 4.0 | 80 | 96 |

| 7 | [Cp*IrCl₂]₂ (1.0) | H₂O | 4.0 | 100 | 99 |

| 8 | [Cp*IrCl₂]₂ (0.5) | H₂O | 4.0 | 100 | 99 |

Data adapted from an optimization study on a related pyrrolidine synthesis. nih.gov

This systematic approach demonstrates that water is a superior solvent for this transformation and that a temperature of 100°C with 4.0 equivalents of formic acid provides an almost quantitative yield, even with a reduced catalyst loading. nih.gov Such detailed optimization is crucial for developing practical and efficient syntheses of complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the oxetane (B1205548) and pyrrolidine (B122466) rings, as well as the amine group. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Oxetane Ring Protons: The protons on the oxetane ring would likely appear as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the oxygen atom are expected at a lower field compared to the other methylene protons.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would also show a range of chemical shifts. The proton at the chiral center (C3) would be of particular interest, and its coupling to adjacent methylene protons would provide stereochemical insights. The protons on the carbon atoms adjacent to the nitrogen atom would be shifted downfield.

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Oxetane CH | Multiplet | 1H |

| Oxetane CH₂ (adjacent to O) | Multiplet | 2H |

| Oxetane CH₂ | Multiplet | 2H |

| Pyrrolidine CH (at C3) | Multiplet | 1H |

| Pyrrolidine CH₂ (at C2) | Multiplet | 2H |

| Pyrrolidine CH₂ (at C4) | Multiplet | 2H |

| Pyrrolidine CH₂ (at C5) | Multiplet | 2H |

| Amine NH₂ | Broad Singlet | 2H |

Note: This is an illustrative table with expected values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Oxetane Ring Carbons: The carbon atoms of the oxetane ring would resonate at characteristic chemical shifts, with the carbons bonded to the oxygen atom appearing at a lower field.

Pyrrolidine Ring Carbons: The carbon atoms of the pyrrolidine ring would also have distinct signals. The carbon atom bearing the amine group (C3) and the carbons adjacent to the ring nitrogen would be readily identifiable.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Oxetane C (methine) | 60-70 |

| Oxetane C (methylene, adjacent to O) | 70-80 |

| Pyrrolidine C (at C3, bearing amine) | 50-60 |

| Pyrrolidine C (at C2 and C5) | 50-60 |

| Pyrrolidine C (at C4) | 25-35 |

Note: This is an illustrative table with expected values. Actual experimental values may vary.

Heteronuclear (e.g., ¹⁵N, ¹⁹F) NMR Applications

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide valuable information. For this compound, ¹⁵N NMR could be employed to study the electronic environment of the two nitrogen atoms. The chemical shifts of the pyrrolidine nitrogen and the primary amine nitrogen would be distinct, offering further structural confirmation. Should fluorinated analogs of this compound be synthesized, ¹⁹F NMR would be a highly sensitive and informative tool for characterization.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex structures.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the oxetane and pyrrolidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the oxetane and pyrrolidine rings through the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₄N₂O for this compound.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 143.1184 |

Note: This value is calculated for the most abundant isotopes of each element.

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For this compound, fragmentation would likely occur at the bonds adjacent to the nitrogen atoms and within the ring systems. Common fragmentation pathways for similar amine-containing compounds include the loss of the amine group and cleavage of the pyrrolidine or oxetane rings. The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of synthesized compounds. For a polar compound such as this compound, a reversed-phase LC method would typically be developed. The selection of the stationary phase, mobile phase composition, and gradient is crucial for achieving optimal separation from potential impurities, which could include starting materials, by-products, or diastereomers.

The mass spectrometer, coupled to the LC system, provides mass-to-charge ratio (m/z) information, confirming the identity of the main peak as the target compound and helping to identify any co-eluting impurities. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the parent ion, further confirming its elemental composition.

Table 1: Hypothetical LC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| LC System | UPLC/HPLC |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | 50-500 m/z |

| Expected [M+H]⁺ | 143.1184 |

X-ray Crystallography for Absolute Stereochemical and Conformational Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, would need to be grown.

Chiral Chromatography for Enantiomeric Excess Determination

Given that this compound is a chiral compound, it is essential to determine its enantiomeric purity. Chiral chromatography, either as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the method of choice for this purpose.

A chiral stationary phase (CSP) is used to separate the (S)-enantiomer from its (R)-enantiomer. The choice of CSP and mobile phase is critical and often requires screening of various conditions. The resulting chromatogram would show two distinct peaks, one for each enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Value |

| LC System | Chiral HPLC |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

Advanced Spectroscopic Techniques for Investigating Conformational Preferences

Beyond the solid-state information from X-ray crystallography, understanding the conformational preferences of this compound in solution is crucial. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount for this investigation.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to assign all proton and carbon signals. More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space proximities of atoms, which helps in deducing the preferred conformation of the pyrrolidine and oxetane rings and the orientation of the substituent groups in solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine. These theoretical methods provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It allows for the investigation of charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. For instance, NBO analysis can quantify the electron density on the nitrogen and oxygen atoms, providing insights into their basicity and nucleophilicity. The analysis of donor-acceptor interactions within the NBO framework can reveal stabilizing effects, such as the delocalization of lone pair electrons into antibonding orbitals.

The molecular electrostatic potential (MEP) surface is also mapped using quantum chemical calculations. The MEP is a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets like enzymes or receptors.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. DFT offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways.

DFT calculations are employed to locate the transition state (TS) structures for reactions involving this compound. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

For example, in the context of its synthesis or further derivatization, DFT can be used to model the nucleophilic attack of the pyrrolidine (B122466) nitrogen or the amine group. The calculated activation energies provide quantitative information about the reaction kinetics, helping to understand which reaction pathways are more favorable. These calculations can also shed light on the role of catalysts or different solvent environments in modulating the reaction barriers.

Table 1: Hypothetical DFT Calculated Energy Barriers for a Reaction of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-alkylation of Pyrrolidine | -5.2 | 15.8 | -12.3 | 21.0 |

| Acylation of Primary Amine | -3.1 | 12.5 | -18.7 | 15.6 |

Note: This data is hypothetical and for illustrative purposes.

Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. DFT calculations are a powerful tool for predicting the outcome of such reactions. By comparing the activation energies of the different possible reaction pathways, the most likely product can be identified.

For instance, in reactions where both the secondary amine of the pyrrolidine ring and the primary amine could react, DFT can predict which nitrogen is more nucleophilic and therefore more likely to be the site of reaction. This is achieved by comparing the energy barriers for the two competing pathways. Similarly, the stereochemical outcome of reactions can be predicted by analyzing the transition state structures and their relative energies. This is particularly important given the chiral nature of the (3S)-pyrrolidin-3-amine moiety.

Conformational Analysis of this compound

The biological activity and physical properties of this compound are highly dependent on its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational space of this compound. These methods use a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a large number of conformations can be generated and their relative energies estimated.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule's conformation changes in different environments, such as in a solvent or when bound to a protein. MD simulations can reveal the flexibility of the pyrrolidine and oxetane (B1205548) rings and the preferred orientations of the substituents. Such simulations have been applied to study other pyrrolidine derivatives, providing insights into their interactions with biological targets. nih.gov

A more detailed understanding of the conformational preferences can be obtained by mapping the potential energy surface (PES) of the molecule. This is typically done by performing a series of constrained geometry optimizations at a higher level of theory, such as DFT. The PES is a multidimensional surface that represents the energy of the molecule as a function of specific dihedral angles or other internal coordinates.

By mapping the PES, the low-energy conformations (local minima) and the transition states connecting them can be precisely located. This provides a comprehensive picture of the conformational landscape and the dynamics of interconversion between different conformers. For this compound, key dihedral angles to scan would include those around the C-N bond connecting the two rings and the C-N bond of the amine group.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 175.2 | 65.4 | 0.00 |

| 2 | 68.9 | 178.1 | 1.25 |

| 3 | -70.3 | 63.8 | 2.10 |

| 4 | 178.9 | -68.5 | 2.85 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comdtic.mil These predictions are crucial for the structural elucidation and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. researchgate.netgithub.io By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), the geometry of the molecule is first optimized. researchgate.net Subsequently, the magnetic shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. researchgate.net

For this compound, conformational analysis is a critical preliminary step, as the pyrrolidine ring can adopt various puckered conformations which influence the chemical environment of each atom. researchgate.net The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. compchemhighlights.org Such calculations can aid in the assignment of complex experimental spectra and confirm the stereochemistry of the compound.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyrrolidine C2 | 55.2 | 3.10 (d, J=9.8 Hz), 2.85 (m) |

| Pyrrolidine C3 | 52.8 | 3.55 (m) |

| Pyrrolidine C4 | 28.1 | 2.15 (m), 1.90 (m) |

| Pyrrolidine C5 | 60.5 | 3.20 (t, J=8.5 Hz), 2.95 (m) |

| Oxetane C2'/C4' | 75.3 | 4.60 (t, J=6.5 Hz) |

| Oxetane C3' | 68.9 | 3.80 (quint, J=6.5 Hz) |

| Amine NH₂ | - | 1.75 (s, broad) |

Note: The predicted values in this table are hypothetical and are representative of what would be obtained from DFT calculations. Actual values may vary based on the level of theory, basis set, and solvent effects.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are also readily calculated using DFT. youtube.comresearchgate.net After geometry optimization, a frequency calculation is performed, which provides the vibrational frequencies and their corresponding intensities. These calculations can predict the positions of key absorption bands, such as N-H stretching of the amine group, C-N stretching, and the characteristic C-O-C stretching of the oxetane ring. researchgate.net Comparing the computed spectrum with experimental data can confirm the presence of specific functional groups and provide insights into the molecule's vibrational modes.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3350 - 3450 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-N Stretch | 1180 - 1250 |

| C-O-C Stretch (oxetane) | 950 - 980 |

Note: The predicted frequencies in this table are hypothetical and are representative of what would be obtained from DFT calculations. These values are typically scaled to better match experimental data.

Molecular Modeling for Scaffold Design and Structural Optimization

The unique three-dimensional structure of this compound, conferred by the fusion of a pyrrolidine ring and an oxetane moiety, makes it an attractive scaffold in drug discovery. researchgate.netnih.gov Molecular modeling techniques are essential for exploring its potential as a building block for more complex and biologically active molecules.

Scaffold Hopping and Bioisosteric Replacement:

The oxetane ring is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. nih.govacs.org Computational methods can be employed to perform "scaffold hopping," where the this compound core is used to replace existing scaffolds in known active compounds. nih.govdtic.milnih.gov This approach aims to generate novel chemotypes with potentially improved pharmacological profiles while retaining the key binding interactions of the original molecule.

Structure-Based and Ligand-Based Drug Design:

In structure-based drug design, the 3D structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. nih.govresearchgate.net These simulations guide the structural optimization of the scaffold by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

When the target structure is unknown, ligand-based methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies can be applied. nih.govtandfonline.com By analyzing a series of related compounds and their biological activities, a computational model is built that relates the structural features of the molecules to their activity. scispace.com This model can then be used to predict the activity of new derivatives of the this compound scaffold and to guide the design of more potent compounds.

Table 3: Application of Molecular Modeling Techniques in Scaffold Optimization

| Modeling Technique | Application to this compound Scaffold | Expected Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of derivatives within a target's active site. | Identification of key protein-ligand interactions and guidance for structure-based design. acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | Developing a predictive model based on the structure-activity relationship of a series of derivatives. | Guiding the design of new analogs with enhanced biological activity. nih.govtandfonline.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Designing novel molecules that fit the pharmacophore and are likely to be active. |

| Scaffold Hopping | Replacing a known active core with the this compound scaffold. | Discovery of novel chemical series with potentially improved ADME (Absorption, Distribution, Metabolism, Excretion) properties. dtic.milacs.org |

Note: This table outlines the general application and expected outcomes of these modeling techniques.

Structural Contribution and Design Principles in Scaffold Development

Oxetanes as Bioisosteres in Heterocyclic Design

The oxetane (B1205548) ring, a four-membered ether, has emerged from a chemical curiosity to a cornerstone in contemporary drug design. nih.govacs.org Its value is particularly evident in its role as a bioisostere, a chemical substituent that can replace another group while retaining or enhancing desired biological activity and improving physicochemical properties. nih.govresearchgate.net

One of the most influential applications of the oxetane motif is as a polar surrogate for the gem-dimethyl group. acs.org Gem-dimethyl groups are frequently incorporated into drug candidates to block metabolically weak positions, but this often comes at the cost of increased lipophilicity, which can negatively impact pharmacokinetic properties. nih.govacs.org The oxetane ring provides a solution by offering a similar spatial arrangement and steric bulk but with significantly increased polarity. acs.orgdigitellinc.com This strategic replacement can lead to a marked improvement in aqueous solubility and a reduction in lipophilicity (LogP/LogD), while maintaining or even enhancing metabolic stability. nih.govresearchgate.net The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.netacs.org

| Compound Feature | Gem-Dimethyl Analogue | Oxetane Analogue | Key Physicochemical Impact |

|---|---|---|---|

| Lipophilicity (cLogP) | Higher | Lower | Reduces lipophilicity, potentially improving the ADME profile. acs.org |

| Aqueous Solubility | Lower | Higher | The polar nature of the oxetane ether improves solubility. researchgate.netacs.org |

| Metabolic Stability | Blocks metabolism at one site | Blocks metabolism while reducing lipophilicity-driven clearance. nih.gov | Maintains metabolic stability with improved properties. |

| Molar Volume | Similar | Similar | Acts as a true isostere by occupying a comparable space. acs.org |

The oxetane ring also serves as an effective bioisostere for the carbonyl group found in ketones, amides, and esters. nih.govnih.govcambridgemedchemconsulting.com The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, mimicking the behavior of the carbonyl oxygen. nih.govutexas.edu This substitution can be advantageous for several reasons: it can improve aqueous solubility, circumvent degradation by enzymes that target carbonyls (like amidases or esterases), and create novel intellectual property. nih.govacs.org Although the hydrogen-bond accepting capacity of oxetanes is strong, often competing with ketones and esters, it is generally less than that of amides. nih.gov A key distinction is that the oxetane is chemically more stable than a ketone and introduces a three-dimensional, sp³-rich element in place of a planar, sp²-hybridized center. nih.govresearchgate.net

| Property | Carbonyl Group | Oxetane Moiety | Advantage of Replacement |

|---|---|---|---|

| Geometry | Planar (sp²) | Puckered (sp³) | Increases three-dimensionality of the molecule. nih.gov |

| Hydrogen Bond Acceptor | Yes | Yes | Mimics key interactions of the carbonyl group. nih.gov |

| Metabolic Liability | Susceptible to reduction or enzymatic cleavage | Generally more stable | Improves metabolic stability. acs.org |

| Physicochemical Impact | Polar | Polar, can improve solubility | Can fine-tune solubility and lipophilicity. acs.orgcambridgemedchemconsulting.com |

Influence of Oxetane and Pyrrolidine (B122466) Moieties on Molecular Topology

Molecular topology, which describes the connectivity and spatial arrangement of atoms, is critical in determining how a ligand binds to its target. nih.gov The inclusion of both an oxetane and a pyrrolidine ring in a single scaffold, as seen in (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine, creates a molecule with a distinct and favorable topology for drug discovery.

All cyclic molecules possess some degree of ring strain, which influences their conformation and reactivity. saskoer.ca The oxetane ring has a significant ring strain of approximately 25.5 kcal/mol, which is comparable to an oxirane (epoxide) and much greater than that of a five-membered tetrahydrofuran (B95107) (THF) ring. nih.gov This strain results from its compressed endocyclic bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5°. nih.govsaskoer.ca This inherent strain leads to a slightly puckered conformation in the parent oxetane, and this puckering is increased upon substitution at the 3-position due to eclipsing interactions. acs.orgutexas.edu

The pyrrolidine ring has much less angle strain, allowing it to readily adopt non-planar envelope or twist conformations to minimize torsional strain. nih.govresearchgate.net The conformational preference of the pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov In this compound, the N-substitution with the rigid oxetane ring will influence the puckering of the pyrrolidine ring. This interaction between the strained oxetane and the flexible pyrrolidine dictates the conformational landscape of the entire molecule, locking it into preferred shapes that can be optimized for binding to a biological target. Furthermore, the incorporation of an oxetane can alter the conformational preferences of adjacent aliphatic chains, favoring synclinal (gauche) arrangements over antiplanar ones. researchgate.netacs.org

Strategies for Modulating Physicochemical Properties

The combination of oxetane and pyrrolidine moieties provides medicinal chemists with a versatile toolkit for fine-tuning critical physicochemical properties. The electron-withdrawing inductive effect of the oxetane's oxygen atom is particularly powerful and can modulate the properties of nearby functional groups. nih.gov

A primary example is the modulation of the basicity (pKa) of the pyrrolidine nitrogen and the exocyclic amine. The placement of an oxetane ring has a predictable, distance-dependent effect on the pKa of a nearby amine, significantly reducing its basicity. nih.govutexas.edu This is a crucial tool for optimizing compounds, as excessively high basicity can lead to off-target effects and poor pharmacokinetic properties. nih.gov This allows for precise control over a compound's ionization state at physiological pH. In addition to pKa modulation, the oxetane is used to enhance aqueous solubility and metabolic stability while reducing lipophilicity. researchgate.net Fluorination of the oxetane ring or adjacent groups can further fine-tune these properties, for instance, by significantly lowering pKa values. chemrxiv.org

| Position of Amine Relative to Oxetane | Approximate pKa Reduction (units) | Reference |

|---|---|---|

| α (alpha) | ~2.7 | nih.gov |

| β (beta) | ~1.9 | nih.gov |

| γ (gamma) | ~0.7 | nih.gov |

| δ (delta) | ~0.3 | nih.gov |

Approaches to Alter Aqueous Solubility

Table 1: Illustrative Aqueous Solubility of Related Scaffolds (Note: Specific experimental data for this compound was not found in the reviewed literature. The following table provides data for related compounds to illustrate the impact of relevant functional groups on aqueous solubility.)

| Compound/Fragment | Structure | Aqueous Solubility | Reference |

| Pyrrolidine |  | Miscible | nih.gov |

| 1-(Oxetan-3-yl)piperazine |  | 86.7 mg/mL (calculated) | nih.gov |

| Diclofenac (B195802) N-(2-hydroxyethyl)pyrrolidine | Structure not available | 273 mM | researchgate.net |

Design Principles for Modulating Lipophilicity (LogD)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a key parameter influencing a molecule's permeability across biological membranes and its potential for off-target effects. The oxetane moiety in this compound plays a crucial role in modulating lipophilicity. The replacement of a non-polar group like a gem-dimethyl group with a polar oxetane ring generally leads to a decrease in lipophilicity. This reduction in LogD can be advantageous in mitigating issues related to high lipophilicity, such as poor metabolic stability and non-specific binding.

Table 2: Predicted Lipophilicity of this compound and Related Fragments (Note: Specific experimental LogD data for this compound was not found in the reviewed literature. The following table provides predicted LogP/LogD values to illustrate the concept.)

| Compound/Fragment | Structure | Predicted LogP/LogD | Reference |

| Pyrrolidine |  | 0.46 (LogP) | nih.gov |

| 1-(Oxetan-3-yl)piperazine |  | -0.7 (XLogP3) | nih.gov |

| This compound |  | Data not available |

Control of Amine Basicity (pKa)

The basicity of amine groups, quantified by the pKa of their conjugate acid, is a critical factor influencing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The oxetane ring in this compound exerts a significant electronic effect on the adjacent pyrrolidine nitrogen. The electron-withdrawing nature of the oxygen atom in the oxetane ring reduces the electron density on the pyrrolidine nitrogen, thereby lowering its basicity (pKa). This modulation of pKa can be highly beneficial in drug design, for example, to reduce interactions with the hERG channel or to fine-tune the binding affinity to a specific target.

Table 3: Basicity of Pyrrolidine and Influence of Substituents (Note: Specific experimental pKa data for this compound was not found in the reviewed literature. The following table provides data for related compounds to illustrate the principles of pKa modulation.)

| Compound/Fragment | Structure | pKa (Conjugate Acid) | Reference |

| Pyrrolidine |  | 11.27 | nih.gov |

| N-substituted Pyrrolidines | Structure varies | Strong effect of charged substituents on basicity | nih.gov |

Structural Modifications for Enhanced Metabolic Stability in Research Systems

Metabolic stability is a crucial parameter in drug discovery, as it determines the half-life of a compound in the body. The oxetane moiety is often incorporated into drug candidates to enhance their metabolic stability. The strained four-membered ring is generally more resistant to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or other heterocyclic systems. The substitution of metabolically labile groups, such as a gem-dimethyl group, with an oxetane can effectively block sites of oxidation.

This compound as a Versatile Chiral Building Block

Chiral building blocks are essential components in the synthesis of stereochemically pure drugs, which is often critical for achieving the desired therapeutic effect and minimizing off-target activities. enamine.netbuchler-gmbh.com this compound, with its defined stereochemistry at the 3-position of the pyrrolidine ring, is a valuable chiral building block for the construction of complex molecules. sinfoochem.comcymitquimica.comachemblock.combldpharm.com

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a primary and a tertiary amine, allows for its versatile incorporation into a wide range of larger and more complex molecular architectures. The primary amine can be readily functionalized through various reactions such as amidation, sulfonylation, reductive amination, and urea (B33335) formation to introduce diverse substituents and build out different pharmacophores. The tertiary amine of the pyrrolidine ring can also participate in salt formation or other interactions within a target binding site.

While specific examples of the direct incorporation of this compound into named drug candidates were not prominently found in the reviewed literature, the use of its Boc-protected derivative, (S)-tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate, as a building block in the synthesis of more complex molecules highlights its utility. This protected form allows for selective reaction at the secondary amine, followed by deprotection to reveal the pyrrolidine nitrogen for further modification. The commercial availability of this building block facilitates its use in drug discovery programs. sinfoochem.comcymitquimica.comachemblock.combldpharm.com

Diversification of Functional Groups for Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for the rapid generation of a wide array of structurally diverse small molecules for screening. auburn.edubldpharm.com this compound is an ideal starting point for the creation of compound libraries due to its multiple points for diversification.

The primary amine serves as a key handle for introducing a wide variety of functional groups and building blocks. By reacting this amine with a collection of diverse carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes/ketones, a large library of amides, sulfonamides, ureas, or secondary amines can be rapidly synthesized. This allows for the systematic exploration of the structure-activity relationship (SAR) around this part of the scaffold. The resulting library of compounds can then be screened against various biological targets to identify novel hits. The inherent chirality and favorable physicochemical properties imparted by the this compound core make the resulting library members attractive for drug discovery campaigns.

Future Research Directions and Methodological Innovations

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. For (3S)-1-(Oxetan-3-YL)pyrrolidin-3-amine, future synthetic strategies will likely focus on enhancing efficiency, selectivity, and sustainability.

Current stereoselective methods for producing the pyrrolidine (B122466) core often start from chiral precursors like proline or 4-hydroxyproline, followed by functionalization. mdpi.com Similarly, enantioselective syntheses of oxetanes have been developed, for instance, through the reduction of β-halo ketones followed by Williamson ether cyclization. acs.org A key area of future research will be the convergence of these strategies into more streamlined, one-pot, or tandem reactions that construct the hybrid molecule with high stereocontrol.

Promising approaches include:

Asymmetric Catalysis : The development of novel chiral catalysts—whether metal-based or organocatalysts—could enable the direct asymmetric synthesis of the oxetane-pyrrolidine scaffold from achiral starting materials, thereby shortening synthetic sequences. For example, Ru-catalyzed hydrogenation has been explored for synthesizing pyrrolidine derivatives, although yields can be a challenge to optimize. mdpi.com

Photoredox Catalysis : Light-mediated reactions offer mild conditions for complex bond formations. A photoredox-catalyzed approach involving a hydrogen atom transfer (HAT) has been successfully used to create oxetane (B1205548) rings from alcohols, a method that could be adapted for late-stage functionalization of complex pyrrolidine-containing molecules. nih.gov

Enzymatic Resolutions : Biocatalysis presents a green alternative for achieving high enantioselectivity. The use of enzymes to resolve racemic intermediates or to catalyze key stereoselective steps in the synthesis of the pyrrolidine or oxetane rings could become more prevalent.

These advanced synthetic methods aim to improve upon existing multi-step protocols, which can be inefficient and require extensive use of protecting groups and purification steps. mdpi.comnih.gov

Advanced Computational Approaches for Structure-Property Relationship Predictions

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties of novel compounds before their synthesis. For derivatives of this compound, advanced computational models will be crucial for understanding and optimizing their biological activity and physicochemical profiles.

Quantitative Structure-Activity Relationship (QSAR) : Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to study pyrrolidine derivatives. nih.govnih.gov These models identify the key steric, electrostatic, and hydrophobic features required for biological activity. nih.gov Future work will involve creating more refined QSAR models specifically for oxetane-pyrrolidine hybrids to guide the design of new analogues with enhanced potency and selectivity. For instance, models have shown that for certain pyrrolidine derivatives, electron-donating groups at the 3rd position of the pyrrolidine ring can increase activity. nih.gov

Density Functional Theory (DFT) : DFT has been employed to screen novel energetic oxetane derivatives, calculating properties such as heats of formation and density. nih.gov This approach can be extended to predict the reactivity, stability, and electronic properties of this compound and its derivatives, offering insights into their metabolic stability and potential interactions with biological targets. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of how a molecule interacts with its target protein over time. For inhibitors designed from the oxetane-pyrrolidine scaffold, MD simulations can elucidate binding modes, conformational changes, and the stability of the ligand-protein complex, complementing static docking studies. nih.gov

By combining these computational techniques, researchers can build robust in silico models to prioritize the synthesis of compounds with the most promising drug-like properties.

Exploration of New Derivatization Reactions for Diverse Scaffolds

The chemical versatility of the this compound scaffold lies in the reactivity of its constituent parts: the secondary amine of the pyrrolidine ring, the primary amine at the 3-position, and the oxetane ring itself. Future research will focus on exploring novel reactions to modify these sites and generate diverse libraries of new chemical entities.

The pyrrolidine nitrogen and the primary amine are nucleophilic centers, readily participating in reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents. mdpi.compharmablock.com The strained oxetane ring, while generally more stable than an epoxide, can undergo ring-opening reactions with nucleophiles under specific conditions, providing another avenue for structural diversification. acs.orgnih.gov

Key areas for exploration include:

Developing Novel Spirocycles : The oxetane moiety is often used to create spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional character. acs.orgnih.gov New methods to construct spirocycles by reacting the pyrrolidine ring with precursors that form a new ring system at the nitrogen or adjacent carbons will be a focus. For example, spiro-oxetanylazetidinyl-fused ring systems have been incorporated into drug candidates. nih.gov

Late-Stage Functionalization : Techniques that allow for the precise modification of the scaffold in the final steps of a synthetic sequence are highly valuable. This could involve C-H activation strategies on the pyrrolidine or oxetane rings to introduce new functional groups without requiring a complete re-synthesis.

Click Chemistry : The introduction of azide (B81097) or alkyne handles onto the scaffold would enable the use of click chemistry to rapidly generate a large number of derivatives with diverse functionalities.

These derivatization strategies will enable the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of biological activity and physicochemical properties.

Integration of Automated Synthesis and High-Throughput Experimentation in Compound Discovery

The discovery of new bioactive compounds is increasingly driven by technologies that allow for the rapid synthesis and screening of large numbers of molecules. The integration of automation and high-throughput methods will be critical for efficiently exploring the potential of the this compound scaffold.

Automated Synthesis : The use of microreactors and flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, better temperature control, and enhanced safety. epo.org These systems allow for the continuous and automated production of oxetane compounds and their derivatives, accelerating the generation of compound libraries. epo.org Modular synthetic platforms, where a set of robust reactions is used to combine different building blocks, are also well-suited for automation and the rapid elaboration of fragment hits. acs.org

High-Throughput Screening (HTS) : Miniaturization and automation have made it possible to screen thousands of compounds against biological targets in a short period. nih.gov Instead of relying on large, stored libraries, researchers can now synthesize focused libraries "on-the-fly" at a nanoscale and immediately screen the unpurified reaction mixtures using techniques like Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST). nih.gov This approach significantly reduces the time and resources required in the early stages of drug discovery. nih.gov

By combining automated synthesis with HTS, research programs can move from a hit compound to an optimized lead much more quickly, making the discovery process more efficient and sustainable. nih.gov

Design of Next-Generation Oxetane-Pyrrolidine Hybrid Systems for Academic Study

The unique combination of the oxetane and pyrrolidine rings in this compound provides a platform for fundamental studies in medicinal and materials chemistry. The oxetane ring is a compact, polar, and metabolically stable motif that can serve as a surrogate for less desirable functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.gov Its incorporation often leads to improved aqueous solubility and other desirable physicochemical properties. nih.gov

Future academic research will likely focus on designing novel hybrid systems to probe fundamental structure-property relationships:

Conformationally Locked Analogues : The oxetane can act as a "conformational lock," rigidifying the structure of a molecule. acs.org Designing new hybrids where the oxetane ring restricts the conformational flexibility of the pyrrolidine or attached side chains can provide valuable insights into the bioactive conformation required for target binding.

Bioisosteric Replacements : Researchers will continue to explore the use of the oxetane-pyrrolidine motif as a bioisostere for other common heterocyclic systems, such as morpholines. acs.org Comparative studies of matched molecular pairs can systematically evaluate the impact of this replacement on properties like solubility, lipophilicity, metabolic stability, and off-target effects like hERG ion channel binding. acs.org

Novel 3D Scaffolds : There is a growing emphasis in drug discovery on creating molecules with greater three-dimensional character to access new biological targets. acs.org The oxetane-pyrrolidine system is an excellent starting point for building complex, sp³-rich molecules. Future designs may involve fusing additional ring systems or developing modular platforms that allow for fragment growth along multiple vectors in 3D space. acs.org

These academic studies will not only expand the fundamental understanding of oxetane and pyrrolidine chemistry but also provide novel scaffolds and design principles for the next generation of therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing (3S)-1-(oxetan-3-yl)pyrrolidin-3-amine, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the oxetane moiety can be introduced via alkylation of pyrrolidin-3-amine derivatives with oxetan-3-yl halides under basic conditions (e.g., Cs₂CO₃ in DMSO at 35°C, as seen in analogous reactions ). To ensure stereochemical purity, chiral starting materials (e.g., (S)-pyrrolidin-3-amine) or enantioselective catalysis (e.g., Cu(I)-mediated coupling) are employed. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>98% ee), while ¹H/¹³C NMR confirms regiochemistry .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., oxetane CH₂O at δ 4.5–5.0 ppm) and confirm stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine) .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 171.14 for C₇H₁₄N₂O) .

- X-ray Crystallography: Resolves absolute configuration using single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound in neurological assays?

Methodological Answer: Discrepancies may arise from differences in receptor subtypes or assay conditions. For example, LY2389575—a structurally related mGlu receptor modulator—shows varying potency (EC₅₀) across mGlu2/3 subtypes due to allosteric site polymorphisms . To address this:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Validate functional activity in calcium flux assays using transfected HEK293 cells expressing human mGlu receptors .

- Cross-reference with radioligand displacement studies (e.g., [³H]-LY341495 binding) to confirm competitive vs. allosteric mechanisms .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at the pyrrolidine nitrogen to reduce CYP450-mediated oxidation .

- Prodrug Design: Convert the primary amine to a carbamate or phosphonate ester for improved plasma stability, as seen in related pyrrolidine derivatives .

- In Vitro Assays:

Q. How is the compound’s enantiomeric excess validated during scale-up synthesis?

Methodological Answer:

- Chiral Chromatography: Use CHIRALPAK® IG-U columns (hexane:isopropanol 80:20) to separate enantiomers; retention times correlate with optical rotation data .

- Circular Dichroism (CD): Compare CD spectra of synthesized batches to a reference standard (e.g., (S)-enantiomer shows a positive Cotton effect at 220 nm) .

- Stereochemical Stability: Conduct stress testing (e.g., 40°C/75% RH for 28 days) to detect racemization via repeated chiral HPLC .

Q. What computational methods predict the compound’s binding mode to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with mGlu2 receptor (PDB: 6VJ4). Focus on hydrogen bonding between the amine and Glu292 residue .

- Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) in GROMACS to assess RMSD fluctuations (<2 Å indicates stable binding) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., Ser154Ala in the allosteric pocket) to validate key binding residues .

Q. How are impurities tracked during synthesis, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- LC-MS Monitoring: Detect intermediates/byproducts (e.g., deaminated derivatives) with a C18 column (ACN:water gradient) .

- ICH Guidelines: Limit genotoxic impurities (e.g., alkyl halides) to <1 ppm and unspecified impurities to <0.15% .

- Bioactivity Thresholds: Conduct dose-response assays; impurities >0.5% may require repurification if IC₅₀ shifts by >10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.